molecular formula C11H11NO2 B1625443 6-Methoxy-3-methylisoquinolin-1(2H)-one CAS No. 869897-98-3

6-Methoxy-3-methylisoquinolin-1(2H)-one

Cat. No. B1625443
M. Wt: 189.21 g/mol
InChI Key: ZDIZDRSTAAJHNP-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylisoquinolin-1(2H)-one is a chemical compound that has been the subject of scientific research in recent years. This compound is a derivative of isoquinoline and has been found to have potential applications in various fields, including medicine and pharmacology. In

Scientific Research Applications

Chemical Characterization and Isolation

One study discusses the isolation and chemical characterization of compounds structurally related to 6-Methoxy-3-methylisoquinolin-1(2H)-one. For instance, a major alkaloid named N-Methylisosalsoline, derived from Hammada scoparia, showcases the compound's natural occurrence and potential for further chemical analysis and applications (Jarraya et al., 2008).

Anticancer Activity

Research highlights the anticancer potential of compounds structurally similar to 6-Methoxy-3-methylisoquinolin-1(2H)-one. Specifically, studies reveal their ability to inhibit tumor growth, induce apoptosis, and disrupt tumor vasculature, emphasizing their role as novel agents in cancer treatment (Cui et al., 2017). Another study describes the synthesis and cytotoxic evaluation of aminoquinones, showing moderate to high potency against various cancer cell lines, suggesting their therapeutic potential (Delgado et al., 2012).

Neuroprotective Properties

Compounds related to 6-Methoxy-3-methylisoquinolin-1(2H)-one have been investigated for their neuroprotective or neurotoxic activities. Research on 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives explores their potential for treating neurodegenerative diseases, such as Parkinson's disease, highlighting the delicate balance between neuroprotection and neurotoxicity (Okuda et al., 2003).

Fluorophore Development for Zn(II) Detection

A study focused on the synthesis of compounds related to Zinquin ester, a specific fluorophore for Zn(II), investigates the structural and spectroscopic properties of these compounds, aiming to enhance fluorescent complex formation for improved Zn(II) detection (Kimber et al., 2003).

HIV-1 Inhibition

Research into 2-Hydroxyisoquinoline-1,3(2H,4H)-diones, structurally analogous to 6-Methoxy-3-methylisoquinolin-1(2H)-one, identifies their utility in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This discovery paves the way for new antiviral compounds targeting HIV-1 replication (Billamboz et al., 2011).

properties

IUPAC Name

6-methoxy-3-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)11(13)12-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIZDRSTAAJHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489786
Record name 6-Methoxy-3-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-methylisoquinolin-1(2H)-one

CAS RN

869897-98-3
Record name 6-Methoxy-3-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-acetyl-6-methoxy-isochroman-1,3-dione (10 g, 43 mmol) in NH4OH (60 ml) in a pressure vessel is heated for 2 h at 100° C. After cooling, the reaction mixture is poured into water. The white solid is filtered, washed with water, and dried to give 6.7 g of 6-methoxy-3-methyl-2H-isoquinolin-1-one. 1H NMR (CDCl3) 11.0 (br s, 1H), 8.28 (d, 1H), 6.98 (d, 1H), 6.81 (s, 1H), 6.23 (s, 1H), 3.89 (s, 3H), 2.37 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
60 mL
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The cyclic anhydride of step 1 (405 mg; 1.73 mmol) was dissolved in aqueous ammonium hydroxide, and heated at reflux for 1.5 hours. The mixture was cooled to room temperature and the solid was filtered then dried overnight to give 270 mg (74%) of 6-methoxy-3-methylisoquinolin-1(2H)-one.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Cyclic anhydride 42 (405 mg; 1.73 mmol) was dissolved in aqueous NH4OH and heated at reflux for 1.5 h. The mixture was cooled to RT and the solid was filtered then dried overnight to give 270 mg (74%) of the title compound.
Quantity
405 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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